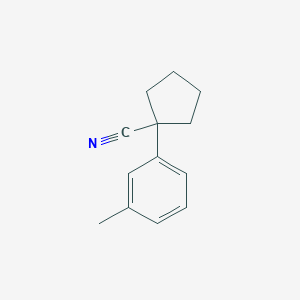

1-(3-Methylphenyl)cyclopentane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methylphenyl)cyclopentane-1-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of MPPC is a complex process that involves several steps, and it has been widely studied due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Photoinduced Electron Transfer and Radiolytic Oxidation Studies

Cyclopentane-1,3-diyl radical cations were generated from 1-methyl- and 1,4-dimethyl substituted bicyclo-[2.1.0]pentanes through photoinduced electron transfer (PET) and radiolytic oxidation. These studies reveal insights into the regioselective rearrangement and the role of electron transfer in molecular transformations, highlighting the chemical behavior of cyclopentane derivatives under PET conditions. The research demonstrated exclusive rearrangement to 3-methylcyclopentene under PET, with electron spin resonance (ESR) studies supporting these findings. This contra-thermodynamic regioselectivity suggests essential localization of positive charge at tertiary centers as the reaction proceeds in the radical cation, providing foundational knowledge for further chemical synthesis and manipulation involving cyclopentane derivatives (Adam et al., 1994).

Photochemical and Thermal Isomerizations

The photochemistry of 1-acyl-2-cyclopentenes, including their isomerization and reaction behavior under various conditions, has been extensively studied. Research findings on direct irradiation leading to the elimination of carbon monoxide and the cleavage to allyl-aroyl radical pairs provide valuable insights into the mechanisms of photochemical transformations in cyclopentane-related compounds. These processes, including allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement, offer a deeper understanding of the thermal and photochemical properties of cyclopentene derivatives, which are crucial for developing novel synthetic strategies and understanding molecular behavior under different energy states (Schaffner, 1976).

Electrochromism in Dithienylcyclopentenes

Investigations into the electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives have uncovered both photochromic and unprecedented electrochromic behaviors. These compounds exhibit the ability to switch between colorless and colored states under different light conditions and can also be catalytically transformed through electrochemical or chemical oxidation. This dual photochromic and electrochromic functionality opens new avenues for the application of cyclopentene derivatives in materials science, particularly in the development of smart materials and molecular switches (Peters & Branda, 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFIIRALXYXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)

![2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647182.png)

![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)